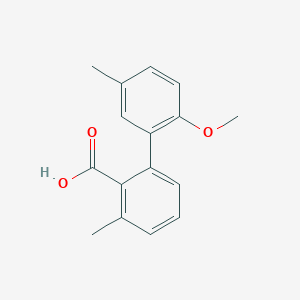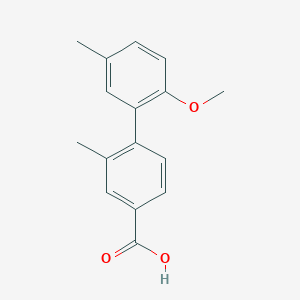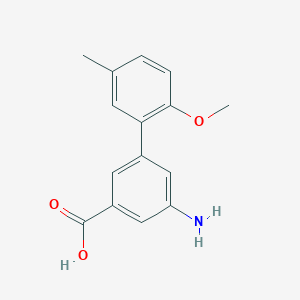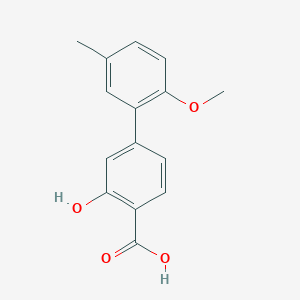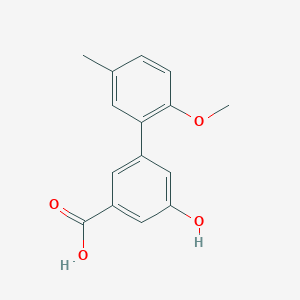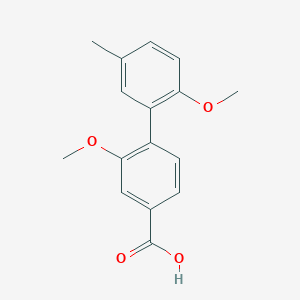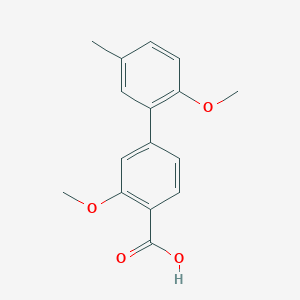
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95% (also known as 3-MMP-2-MBA, 95%) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 326.38 g/mol and a melting point of 166-167 °C. 3-MMP-2-MBA, 95% is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in a variety of reactions, such as condensation reactions, oxidation reactions, and halogenation reactions.
Wissenschaftliche Forschungsanwendungen
3-MMP-2-MBA, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various metal complexes and in the synthesis of various polymers. In addition, it is used in the synthesis of various dyes and pigments, and in the synthesis of various catalysts.
Wirkmechanismus
The mechanism of action of 3-MMP-2-MBA, 95% is not well understood. However, it is believed that the compound acts as an intermediate in various reaction pathways. It is believed to be involved in the formation of various metal complexes and in the formation of various polymers. In addition, it is believed to be involved in the formation of various dyes and pigments, and in the formation of various catalysts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MMP-2-MBA, 95% are not well understood. However, it is believed that the compound may have some potential therapeutic applications. In particular, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been suggested that it may have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-MMP-2-MBA, 95% in laboratory experiments include its low cost, its high purity, and its availability. In addition, it is relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-MMP-2-MBA, 95% in laboratory experiments is its low solubility in water.
Zukünftige Richtungen
The future directions for research on 3-MMP-2-MBA, 95% include further investigation of its biochemical and physiological effects, further development of its synthesis methods, and further exploration of its potential therapeutic applications. In addition, further research is needed to investigate its potential uses as a reagent in a variety of reactions, as well as its potential uses in the synthesis of various metal complexes, polymers, dyes, pigments, and catalysts.
Synthesemethoden
3-MMP-2-MBA, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of 2-methoxy-5-methylphenol with 2-methoxybenzoic acid. The reaction is carried out in a solvent such as acetic acid, and the product is isolated by crystallization. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol with acetic anhydride, and the reaction of 2-methoxy-5-methylphenol with benzoic anhydride.
Eigenschaften
IUPAC Name |
2-methoxy-3-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-7-8-14(19-2)13(9-10)11-5-4-6-12(16(17)18)15(11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCCRLCBKBLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689950 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-20-8 |
Source


|
| Record name | 2,2'-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


